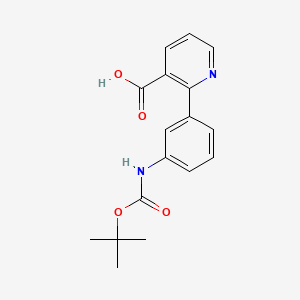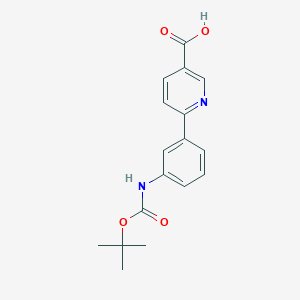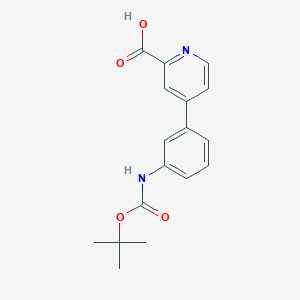
4-(3-BOC-Aminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)picolinic acid, 95% (abbreviated as 4-(3-BOC-APA) is a white crystalline solid that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of picolinic acid, a naturally occurring organic acid that is found in various plants and animals. 4-(3-BOC-APA) is known for its ability to act as a chelator, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of laboratory experiments, and it has been used in research on a range of topics including drug delivery, enzyme inhibition, and gene expression.
Wissenschaftliche Forschungsanwendungen
4-(3-BOC-APA) has been used in a variety of scientific research applications. It has been used as a chelating agent to study the binding of metal ions to proteins and other molecules. It has also been used to study the inhibition of enzyme activity, as well as the regulation of gene expression. In addition, 4-(3-BOC-APA) has been used in drug delivery systems, as it can form stable complexes with drugs and other bioactive molecules.
Wirkmechanismus
4-(3-BOC-APA) acts as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of laboratory experiments, as it can be used to study the binding of metal ions to proteins and other molecules. In addition, it can be used to study the inhibition of enzyme activity, as well as the regulation of gene expression.
Biochemical and Physiological Effects
4-(3-BOC-APA) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to regulate gene expression, as well as drug delivery. It has also been shown to have an effect on the structure and function of proteins, as well as on the structure and function of cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-BOC-APA) has several advantages for laboratory experiments. It is a relatively stable compound and is not easily degraded by environmental factors. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, it can form stable complexes with metal ions and other molecules, making it useful for studying the binding of metal ions to proteins and other molecules. However, it should be noted that 4-(3-BOC-APA) is not a very soluble compound, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-(3-BOC-APA). One potential direction is the development of new drug delivery systems based on the compound. Additionally, 4-(3-BOC-APA) could be used to study the regulation of gene expression and enzyme activity, as well as the structure and function of proteins and cell membranes. Finally, 4-(3-BOC-APA) could be used to study the binding of metal ions to proteins and other molecules, as well as to study the inhibition of enzyme activity.
Synthesemethoden
4-(3-BOC-APA) can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-chloro-4-nitrophenol with anhydrous pyridine to form 3-bromo-2-chloro-4-nitrophenylpicolinate. This compound is then reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form 4-(3-bromo-2-chloro-4-nitrophenyl)-2-methylpropanoic acid. This compound is then deprotected by treatment with hydrochloric acid to form 4-(3-BOC-APA).
Eigenschaften
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAJPMWPWQJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
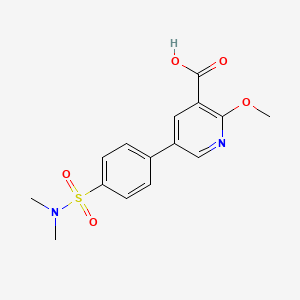
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
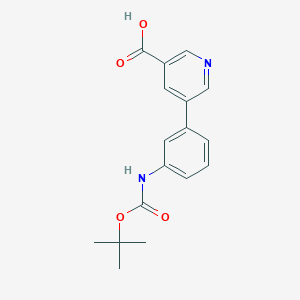
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
